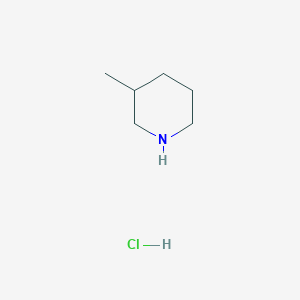![molecular formula C7H15NO2 B11923593 3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)
3-[(2-Methoxyethoxy)methyl]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methoxyethoxy)methyl]azetidine is a chemical compound with the molecular formula C7H15NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyethoxy)methyl]azetidine typically involves the reaction of azetidine with 2-methoxyethanol in the presence of a suitable base. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 50-70°C.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalyst/Base: Bases such as sodium hydride or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyethoxy)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidine derivatives.
Scientific Research Applications
3-[(2-Methoxyethoxy)methyl]azetidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyethoxy)methyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound, which lacks the 2-methoxyethoxy methyl group.
3-Methylazetidine: A similar compound with a methyl group instead of the 2-methoxyethoxy methyl group.
2-Methoxyethoxyethylamine: A compound with a similar side chain but different core structure.
Uniqueness
3-[(2-Methoxyethoxy)methyl]azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-(2-methoxyethoxymethyl)azetidine |
InChI |
InChI=1S/C7H15NO2/c1-9-2-3-10-6-7-4-8-5-7/h7-8H,2-6H2,1H3 |
InChI Key |
HSEBCMVAABKLTP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)


![(S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol](/img/structure/B11923601.png)
